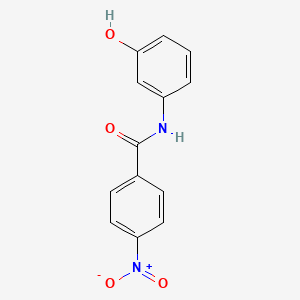

N-(3-hydroxyphenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

37795-98-5 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-3-1-2-10(8-12)14-13(17)9-4-6-11(7-5-9)15(18)19/h1-8,16H,(H,14,17) |

InChI Key |

VFQVJEPRLXMANV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Established synthetic routes provide the foundational framework for accessing N-(3-hydroxyphenyl)-4-nitrobenzamide and its closely related analogues. These methods are typically robust and rely on well-understood chemical principles.

The primary and most direct method for synthesizing this compound is through a condensation reaction, specifically an acylation reaction. This pathway involves the reaction of 3-aminophenol (B1664112) with 4-nitrobenzoyl chloride. In this process, the amino group of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. This method is analogous to the general synthesis of other N-substituted benzamides where a substituted amine is reacted with a benzoyl chloride derivative. ctppc.orgresearchgate.net

The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product. Common solvents for this type of reaction include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or an aqueous medium. researchgate.netresearchgate.net The resulting this compound precipitates from the reaction mixture and can be purified by standard techniques like recrystallization.

The synthesis of analogues of this compound follows similar condensation principles, allowing for systematic structural modifications. By selecting different substituted aminophenols and benzoyl chlorides, a diverse library of N-hydroxyphenyl benzamide (B126) analogues can be generated. For instance, N-(3-hydroxyphenyl)benzamide is synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net

Further variations can be introduced by altering the substituents on either aromatic ring. For example, N-(3-hydroxyphenyl)-3-hydroxybenzamide and N-(3-hydroxyphenyl)-3-methoxybenzamide have been synthesized by reacting 3-aminophenol with 3-hydroxybenzoyl chloride and 3-methoxybenzoyl chloride, respectively. researchgate.net The synthesis of these acyl chlorides often involves treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The subsequent condensation with the aminophenol is typically performed in a suitable solvent like THF with a base such as pyridine. researchgate.net The table below summarizes the synthesis of various N-hydroxyphenyl benzamide analogues.

| Amine Reactant | Acyl Chloride Reactant | Product | Reference |

|---|---|---|---|

| 3-Hydroxyaniline (3-Aminophenol) | Benzoyl chloride | N-(3-hydroxyphenyl)benzamide | researchgate.net |

| 3-Hydroxyaniline (3-Aminophenol) | 3-Hydroxybenzoyl chloride | N-(3-hydroxyphenyl)-3-hydroxybenzamide | researchgate.net |

| 3-Hydroxyaniline (3-Aminophenol) | 3-Methoxybenzoyl chloride | N-(3-hydroxyphenyl)-3-methoxybenzamide | researchgate.net |

Advanced Synthetic Strategies

Beyond the direct synthesis of the parent compound, advanced strategies focus on using this compound as a scaffold for further chemical modifications, leading to more complex molecules with potentially novel properties.

An important advanced synthetic strategy involves the chemical modification of N-(3-hydroxyphenyl)-4-aminobenzamide, which is derived from the parent nitro compound. The first step in this pathway is the selective reduction of the nitro group of this compound to an amino group. This transformation can be achieved using various reducing agents. A notable method for the reduction of aromatic nitro compounds, such as 4-nitrobenzamide (B147303), is the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which provides the corresponding amine in good yield. orgsyn.org Other common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media.

Once the N-(3-hydroxyphenyl)-4-aminobenzamide intermediate is formed, the newly introduced amino group on the benzamide ring provides a reactive handle for a wide range of derivatization reactions. For example, this amino group can be alkylated by reacting it with α-haloketones in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This allows for the introduction of various keto-alkyl side chains, leading to a diverse set of derivatives.

During the synthesis of complex heterocyclic structures, unexpected side reactions can lead to the formation of alternative products. An interesting case involving a 4-nitrobenzamide moiety was observed during the attempted cyclization of an O-(4-nitrobenzyl) ether of an N-phenylquinone imine. researchgate.net Instead of the expected benzoxazole (B165842) ring formation, the reaction yielded N-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)-N-(2′′-hydroxyphenyl)-4-nitrobenzamide as an alternative product. researchgate.net

The structure of this unexpected product was confirmed using various spectroscopic methods, including ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry and X-ray diffraction analysis. researchgate.net Quantum chemical calculations were also performed to investigate the plausible mechanism for the formation of this alternative compound. researchgate.net This finding highlights the complex reactivity of intermediates in cyclization reactions and demonstrates how reaction pathways can diverge to yield structurally novel molecules incorporating the N-aryl-4-nitrobenzamide core.

Molecular hybridization is a strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The 4-nitrobenzamide scaffold is a valuable component in the design of such hybrid molecules.

Various 4-nitrobenzamide derivatives have been synthesized and incorporated into larger molecular frameworks. researchgate.netnih.govijpbs.com For instance, new 4-nitrobenzamide derivatives have been synthesized by creating Schiff bases through the condensation of 4-aminobenzamide (B1265587) (derived from 4-nitrobenzamide) with various aromatic aldehydes. ijpbs.com In other approaches, the 4-nitrobenzoyl chloride can be reacted with diverse amines to create a wide array of N-substituted-4-nitrobenzamides, which can then be further functionalized or linked to other bioactive molecules. ctppc.orgnih.gov This strategy allows for the combination of the physicochemical properties of the nitrobenzamide moiety with those of other chemical classes, leading to the development of novel hybrid compounds for various research applications.

Functional Group Interconversions and Modifications

The transformation of the nitro group in this compound to a primary amine is a pivotal step in the synthesis of various derivatives, yielding N-(3-hydroxyphenyl)-4-aminobenzamide. This reduction can be accomplished through several established methods, primarily categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes due to its clean reaction profile and often high yields. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent.

A general and effective approach for the reduction of analogous N-substituted nitrobenzamides involves catalytic hydrogenation with palladium on carbon. The reaction is typically carried out in a protic solvent like ethanol. The nitro compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere, often at room temperature and pressure, until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.

Chemical Reduction with Metals

Another common and robust method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium. Reagents such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid are frequently utilized. vedantu.com

The reduction using iron powder in a mixture of ethanol and a weak acid like acetic acid is a practical approach. commonorganicchemistry.com The reaction involves heating the mixture to reflux, which promotes the reduction of the nitro group to the corresponding amine. commonorganicchemistry.com The workup procedure typically involves filtering the reaction mixture to remove excess iron and iron salts, followed by neutralization and extraction of the desired amino compound. commonorganicchemistry.com

Below is a data table summarizing common conditions for the reduction of aromatic nitro compounds, which are applicable to this compound based on general synthetic methodologies.

| Method | Reducing Agent/Catalyst | Solvent | Typical Conditions | General Yield |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, 1 atm H₂ | High to Quantitative |

| Metal/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Reflux Temperature | Good to High |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux Temperature | Good to High |

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Structural Modifications of the N-(3-hydroxyphenyl)-4-nitrobenzamide Core

Modifications to the core structure of this compound have been systematically undertaken to probe the impact of various chemical features on its biological profile. These studies have focused on the benzamide (B126) backbone, the introduction of halogens, and the variation of alkyl and alkoxy chains.

The introduction of halogen atoms into a molecular scaffold can profoundly alter its electronic properties and, consequently, its biological activity. Halogenation can enhance the bioactivity of natural products and their derivatives. mdpi.com While specific studies on the halogenation of this compound are not extensively documented, research on related bromophenol derivatives has shown that the presence and position of bromine atoms are crucial for their inhibitory activities against enzymes like protein tyrosine phosphatase 1B. scbt.com The introduction of halogens can lead to the formation of halogen bonds with biological targets, thereby improving binding affinities. mdpi.com

Varying the length and branching of alkyl and alkoxy chains attached to the core structure is a common strategy in medicinal chemistry to modulate lipophilicity and target engagement. In a study of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, it was observed that antibacterial efficacy was linked to ortho-substitution on the aniline (B41778) ring and the length of the alkoxy chain. nih.gov Specifically, derivatives with an even-numbered alkoxy chain length demonstrated higher potency. nih.gov This suggests that lipophilicity and the steric bulk of the alkoxy group are important factors influencing biological activity. nih.gov Another study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives found that O-alkylation with different alkyl halides led to varied enzyme inhibition activities. nih.govbepls.com

| Compound | Alkoxy Chain | Position | Target | Activity |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Propoxy | ortho | MRSA | MIC = 12 µM |

| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | sec-Butoxy | ortho | MRSA | MIC = 12 µM |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | Isopropoxy | meta | M. tuberculosis | MIC = 24 µM |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Ethoxy | meta | PET Inhibition | IC50 = 4.5 µM |

Scaffold Exploration and Optimization Strategies

Beyond simple substitutions, researchers have explored more significant structural modifications, including the design of related scaffolds and the introduction of different heterocyclic rings to optimize biological activity.

A series of meta-amido bromophenol derivatives have been designed and synthesized as potent antitubercular agents. jst.go.jpnih.gov These compounds, which share a similar meta-amido phenol (B47542) substructure with this compound, have shown significant inhibitory activity against Mycobacterium tuberculosis. jst.go.jpnih.gov Structure-activity relationship studies of these derivatives revealed that the ortho-bromophenol moiety is a key pharmacophore for antitubercular activity. jst.go.jp The meta-amido linker was also found to be crucial, as shifting the amide group to the para- or ortho-position relative to the hydroxyl group resulted in decreased activity. jst.go.jp Furthermore, the right-side phenyl group and its substituents play a role in the hydrophobic and π-π interactions that are important for activity. jst.go.jp

| Compound ID | Modification | Target | MIC (µg/mL) |

| Compound 6g | 3,5-dichloro substitution | M. tuberculosis H37Ra | 0.625 |

| Compound 7a | 4-CF3 substitution | M. tuberculosis H37Rv | 0.39 |

| Selected Compounds | - | MDR-Mtb strains | 0.39-3.125 |

The 2-azetidinone, or β-lactam ring, is a well-known pharmacophore present in many antibiotics. rasayanjournal.co.inresearchgate.net Researchers have synthesized novel azetidinone derivatives bearing a nitrobenzamide moiety to explore their antimicrobial and anticancer potential. nih.govptfarm.pl In one study, a series of 2-azetidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. nih.govptfarm.pl The results indicated that the nature of the substituent on the azetidinone ring plays a significant role in the biological activity. For instance, the presence of an electron-withdrawing group like a bromo substituent on the benzylidene portion was found to improve the antimicrobial activity of the synthesized compounds. ptfarm.pl

| Derivative Type | Key Structural Feature | Biological Activity |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | 2-chlorophenyl substituent | Potent antimicrobial agent |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | Styryl substituent | Potent anticancer agent |

| Azetidinone with -Br on benzylidene | Electron-withdrawing group | Improved antimicrobial activity |

Comparative Analysis with Structurally Related Benzamide Analogues

The biological activity of this compound is intrinsically linked to its chemical architecture. A comparative analysis with structurally related benzamide analogues reveals critical insights into the pharmacophoric requirements for activity. Key structural modifications include the position of the hydroxyl and nitro groups, as well as the introduction of other substituents on either aromatic ring.

The position of the hydroxyl group on the N-phenyl ring is a significant determinant of the molecule's properties. For instance, the isomeric compound N-(4-hydroxyphenyl)-4-nitrobenzamide, where the hydroxyl group is moved from the meta to the para position, exhibits a nearly planar conformation. researchgate.net This planarity can influence how the molecule interacts with biological targets, such as through stacking interactions or hydrogen bonding. While direct comparative biological data is limited, studies on related N-(hydroxyphenyl)benzamides show that derivatization of the hydroxyl group, for example through O-alkylation, can modulate enzyme inhibitory activity against targets like cholinesterases and lipoxygenase. researchgate.netchempublishers.com

Similarly, the nitro group's position on the benzoyl moiety is crucial. Moving the nitro group from the para to the meta position, as in N-(4-hydroxyphenyl)-3-nitrobenzamide, alters the electronic distribution and geometry of the molecule, which can impact receptor binding. scbt.com The 4-nitro substitution is common in various biologically active benzamides. For example, a series of 4-nitro-N-phenylbenzamides have been evaluated for anticonvulsant properties. walshmedicalmedia.com In these studies, analogues such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were found to be effective in the maximal electroshock (MES) test, highlighting the importance of substitutions on the N-phenyl ring in modulating activity. walshmedicalmedia.com The latter was found to be three times more active than the standard drug phenytoin (B1677684) in certain conditions. walshmedicalmedia.com

The replacement of the N-phenyl ring with other groups also provides valuable SAR data. For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where the N-phenyl group is replaced by a 3-chlorophenethyl group, demonstrates how modifications distant from the benzamide core can be explored to create new chemical entities. mdpi.com More complex analogues, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives, have been synthesized and shown to possess antidiabetic properties by inhibiting α-glucosidase. nih.gov These examples underscore that the this compound scaffold is a versatile template where modifications at multiple positions can lead to a wide range of biological activities.

| Compound Name | Structural Modification Compared to this compound | Observed Biological Relevance/Property | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)-4-nitrobenzamide | Isomeric position of the hydroxyl group (para vs. meta) | Exhibits a nearly planar molecular structure. researchgate.net | researchgate.net |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Replacement of the 3-hydroxyphenyl group with a 2,6-dimethylphenyl group. | Showed significant anticonvulsant activity in the MES test. walshmedicalmedia.com | walshmedicalmedia.com |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Replacement of the 3-hydroxyphenyl group with a 2-chloro-6-methylphenyl group. | Demonstrated potent anticonvulsant activity, more active than phenytoin in some models. walshmedicalmedia.com | walshmedicalmedia.com |

| N-(3-hydroxyphenyl)benzamide | Lacks the 4-nitro group. | Serves as a parent molecule for derivatives with enzyme inhibition activity against cholinesterases and lipoxygenase. researchgate.netchempublishers.com | researchgate.netchempublishers.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Replacement of the N-(3-hydroxyphenyl) moiety with an N-(3-chlorophenethyl) group. | Synthesized as a novel bio-functional hybrid molecule. mdpi.com | mdpi.com |

Integration of Novel Heterocyclic Moieties for Enhanced Biological Relevance

To enhance the therapeutic potential and explore new biological activities of the benzamide scaffold, researchers often integrate heterocyclic moieties. These rings can introduce novel structural features, improve physicochemical properties, and provide additional points of interaction with biological targets. While studies specifically detailing the addition of heterocyclic rings to this compound are not extensively reported, the broader benzamide class of compounds provides strong evidence for the utility of this strategy.

One approach involves replacing parts of the core structure with heterocyclic rings. For example, in a series of N-phenylbenzamide derivatives designed as antiprotozoal agents, acyclic amidine groups were replaced with heterocyclic structures like 2-aminoimidazoline, 1H-benzimidazol-2-ylamine, and pyridine-2-carboxamidine. nih.gov These modifications were shown to influence the DNA binding mode (minor groove binding vs. intercalation) and antiprotozoal activity against parasites such as Trypanosoma brucei. nih.gov The introduction of the benzimidazole (B57391) and pyridine (B92270) moieties, in particular, led to compounds with submicromolar inhibitory activity. nih.gov

Another common strategy is the attachment of heterocyclic substituents to the N-phenyl portion of the benzamide. For instance, N-[1-(substituted)-4-piperidinyl]benzamides have been prepared and tested for their effects on gastrointestinal motility, targeting 5-HT4 receptors. walshmedicalmedia.com Similarly, the synthesis of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides led to compounds with high affinity for human D4 and 5-HT2A receptors. walshmedicalmedia.com In this case, the benzoyl group itself is replaced by a thienylcarbonyl group (a bioisostere), and a pyrrolidine (B122466) ring is incorporated into the N-substituent, demonstrating a multifaceted approach to derivative design.

These examples collectively illustrate a powerful design principle in medicinal chemistry: the strategic incorporation of heterocyclic rings can significantly augment the biological activity profile of a parent scaffold like this compound. The choice of the heterocyclic ring, its point of attachment, and its substitution pattern are all critical variables that can be fine-tuned to achieve desired potency and selectivity for a given biological target.

| Heterocyclic Moiety | Point of Integration in Benzamide Scaffold | Resulting Biological Target/Activity | Reference |

|---|---|---|---|

| 1H-Benzimidazol-2-ylamine | Replacement of amidine groups on the N-phenyl ring. | Antiprotozoal activity (Trypanosomatid parasites), DNA intercalation. nih.gov | nih.gov |

| Pyridine-2-carboxamidine | Replacement of amidine groups on the N-phenyl ring. | Submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. nih.gov | nih.gov |

| Piperidine | Part of the N-substituent (N-[1-(substituted)-4-piperidinyl]benzamides). | 5-HT4 receptor binding, effects on gastrointestinal motility. walshmedicalmedia.com | walshmedicalmedia.com |

| Pyrrolidine and Thiophene | Pyrrolidine as part of the N-substituent and Thiophene replacing the phenyl of the benzoyl group. | High affinity for human D4 and 5-HT2A receptors. walshmedicalmedia.com | walshmedicalmedia.com |

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Ligand Interactions

The biological effects of N-(3-hydroxyphenyl)-4-nitrobenzamide are predicated on its interactions with specific molecular targets. Investigations into analogous compounds suggest that its activity likely stems from a combination of enzyme inhibition, specific protein binding, and the metabolic activation of its nitro group.

Enzyme Inhibition Studies

While specific inhibitory data for this compound against a wide range of enzymes is not extensively documented, research on related hydroxyphenyl-benzamide derivatives points towards a potential for cholinesterase inhibition. A study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives demonstrated good inhibitory activity against both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). researchgate.netindexcopernicus.com For instance, N-(3-ethoxyphenyl)benzamide, a close analog, exhibited an IC50 value of 20.90 ± 0.11 μM against BChE. indexcopernicus.com The presence of the hydroxyphenyl moiety appears to be a key contributor to this activity.

Information regarding the inhibitory effects of this compound on microbial enzymes, soluble epoxide hydrolase, ribonuclease H, and histone deacetylases is not currently available in the scientific literature. However, the broader classes of nitroaromatic and benzamide (B126) compounds have been investigated as inhibitors of these enzymes, suggesting that this compound may also possess such activities.

Table 1: Cholinesterase Inhibitory Activity of N-(3-hydroxyphenyl)benzamide and its Analogs

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-(3-ethoxyphenyl)benzamide | Butyrylcholinesterase (BChE) | 20.90 ± 0.11 |

| N-[3-(pentoxy)phenyl]benzamide | Acetylcholinesterase (AChE) | 158.81 ± 0.12 |

> Data sourced from a study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives. indexcopernicus.com

Analysis of Protein Binding Interactions and Specificity

A significant body of evidence points to β-tubulin as a primary molecular target for benzamide derivatives. nih.govacs.orgfigshare.comfigshare.com Research on a series of benzamide analogs has shown that these compounds can covalently bind to β-tubulin, thereby disrupting microtubule dynamics, which is a critical process in cell division. nih.govacs.orgfigshare.comfigshare.com This interaction is often specific, with the binding site located in the colchicine (B1669291) pocket of the β-tubulin subunit. figshare.com The anti-cancer potency of these benzamide analogs has been strongly correlated with their ability to compete for binding to β-tubulin, indicating that this is a key functional target. figshare.comfigshare.com Given the structural similarities, it is highly probable that this compound also targets and binds to β-tubulin.

Investigation of Reactive Intermediate Formation via Nitro Group Reduction and its Biological Implications

The presence of a nitro group is a key feature of this compound and has significant biological implications. Nitroaromatic compounds can undergo metabolic reduction in cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov This reduction process is often a prerequisite for their biological activity, including their anti-tumor effects. nih.gov

The reduction of the nitro group can lead to the generation of reactive oxygen species and subsequent oxidative stress within cells. Furthermore, the resulting reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and apoptosis. nih.gov In the context of cancer therapy, this bioactivation of a nitro-containing prodrug within tumor cells, which are often hypoxic and have higher levels of reductive enzymes, can lead to selective tumor cell killing. nih.gov For example, the metabolic reduction of 4-iodo-3-nitrobenzamide (B1684207) to its nitroso derivative has been shown to induce apoptosis in tumor cells. nih.gov

Cellular Response Mechanisms and Pathways

The interaction of this compound at the molecular level triggers a cascade of cellular responses, culminating in anti-proliferative effects, particularly in cancer cell lines. These responses are likely mediated by the disruption of critical cellular machinery and the activation of cell death pathways.

Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines

While direct studies on the anti-proliferative mechanisms of this compound are not available, research on structurally similar compounds provides valuable insights. For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated potent anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov The most active compounds in that series were found to inhibit cell growth at sub-micromolar concentrations and induced a block in the G0-G1 phase of the cell cycle. nih.gov This suggests that this compound may exert its anti-proliferative effects by interfering with cell cycle progression. The induction of apoptosis is another likely mechanism, as observed with nitroimidazole-based anti-tumor agents. nih.gov

Studies on Covalent Modification of Cellular Components (e.g., β-Tubulin)

As discussed in the context of protein binding, a key mechanism of action for many benzamide derivatives is the covalent modification of cellular components, with β-tubulin being a prime target. nih.govacs.orgfigshare.comfigshare.comnih.gov Studies have shown that benzamides can covalently modify specific cysteine residues within the colchicine binding site of β-tubulin. nih.govfigshare.comnih.gov This irreversible binding disrupts the normal dynamics of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. nih.govfigshare.com The disruption of microtubule function leads to mitotic arrest and ultimately triggers apoptosis. nih.gov It is plausible that this compound follows a similar mechanism, with the nitro group potentially enhancing the electrophilicity of the benzamide ring system, thereby facilitating covalent bond formation with nucleophilic residues on β-tubulin.

Pharmacological Evaluation in Vitro and Preclinical Models

Anti-infective Applications

N-(3-hydroxyphenyl)-4-nitrobenzamide has been evaluated for its efficacy against a range of pathogenic microorganisms, including bacteria, mycobacteria, fungi, and viruses.

The antibacterial potential of this compound and its derivatives has been a subject of scientific investigation. Amide derivatives, in general, are recognized for their significant biological activities, including antibacterial effects. Studies on various benzamide (B126) derivatives have shown that these compounds can exhibit inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzamide compounds have demonstrated notable activity against Escherichia coli and Bacillus subtilis. The mechanism of action is often attributed to the ability of these compounds to penetrate the bacterial cell wall or to effectively bind to bacterial receptor sites. While the broader class of benzamides shows promise, specific data quantifying the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against a wide panel of bacteria remains a focused area of research.

Nitrobenzamide-containing compounds have emerged as a significant class of inhibitors targeting Mycobacterium tuberculosis (Mtb). The nitroaromatic group is often crucial for the mechanism of action, which can involve the inhibition of essential enzymes in the mycobacterium. Specifically, the nitrobenzamide scaffold is known to be related to inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme vital for the synthesis of the mycobacterial cell wall. The mechanism involves the reduction of the nitro group by the FAD cofactor of DprE1, leading to the formation of a nitroso species that covalently binds to and inhibits the enzyme. Research into various substituted benzamides, particularly dinitrobenzamide derivatives, has yielded compounds with potent activity against the Mtb H37Rv strain, with some exhibiting efficacy comparable to the frontline drug isoniazid.

The evaluation of nitroaromatic compounds has extended to their potential as antifungal agents. Studies have assessed the fungitoxicity of various substituted nitrobenzenes against a range of fungal species. Research on related N-phenylbenzamide structures has indicated potential for antifungal activity, suggesting that the core benzamide scaffold can be developed for treating infections caused by fungi like Candida albicans. The presence of specific substituents on the phenyl rings can modulate this activity. For example, investigations into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed inhibitory effects against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae.

The search for novel antiviral agents has led to the investigation of compounds that can inhibit viral enzymes essential for replication. One such target is the Ribonuclease H (RNaseH) of the Hepatitis B Virus (HBV). Inhibition of this enzyme can suppress viral replication. While specific studies on this compound for this activity are not widely documented, other chemical classes, such as α-hydroxytropolones and N-hydroxypyridinediones, have been identified as effective HBV RNaseH inhibitors. These compounds have been shown to significantly reduce plasma viremia in preclinical models involving human liver chimeric mice, thereby validating RNaseH as a viable target for antiviral drug development against HBV.

Anticancer Research

The cytotoxicity of this compound and related structures against cancer cells is an active area of research, leveraging the known anticancer potential of various nitroaromatic compounds.

Nitroaromatic compounds have attracted considerable interest as a source of potential new anticancer agents. The in vitro cytotoxicity of various benzamide and nitrobenzamide derivatives has been evaluated against a panel of human cancer cell lines. For example, studies on other N-substituted benzamides have demonstrated growth inhibition and cytotoxic effects. The efficacy of these compounds can be influenced by the specific substitutions on the aromatic rings. Research on N-(4-hydroxyphenyl)retinamide, which shares a structural component, showed dose-dependent growth inhibition and apoptosis in human melanoma cell lines. Similarly, other novel 4-methylbenzamide (B193301) derivatives have exhibited significant inhibitory activity against various cancer cell lines, including leukemic (K562, HL-60), renal carcinoma (OKP-GS), and others, with some compounds inducing apoptosis and cell cycle arrest.

Anti-inflammatory Research

Benzamide derivatives have been investigated for a range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net The mechanism of anti-inflammatory action for some benzamides involves the inhibition of key inflammatory mediators. For example, studies on certain N-substituted benzamides have shown they can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response. nih.gov This inhibition can occur through the modulation of transcription factors like NF-κB. nih.gov

Research into salicylanilides, which share the N-phenylbenzamide core structure, has also demonstrated anti-inflammatory potential, such as the ability to inhibit protein denaturation, a marker of inflammation. mdpi.com A study on N-(3-hydroxyphenyl)benzamide and its derivatives reported inhibitory activity against the lipoxygenase enzyme, which is involved in inflammatory pathways. researchgate.net

The anti-inflammatory potential of this compound would be evaluated in preclinical models, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure its effect on the production of inflammatory markers like nitric oxide (NO) and prostaglandins. nih.gov

Table 2: Illustrative Data for Anti-inflammatory Activity

| Assay | Model | Key Mediator | Endpoint | Illustrative Result |

|---|---|---|---|---|

| Nitric Oxide Assay | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) | IC50 | e.g., 25 µM |

| Protease Inhibition Assay | Trypsin Inhibition | Protein Denaturation | IC50 | e.g., 0.05 mg/mL |

Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Other Targeted Biological Activities (e.g., Cholinesterase Inhibition)

The N-phenylbenzamide scaffold is present in compounds that have been evaluated for cholinesterase inhibition, a therapeutic strategy for managing Alzheimer's disease. nih.govnih.govmdpi.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. nih.govnih.gov

A study on N-(3-hydroxyphenyl)benzamide and its derivatives demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net Similarly, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives showed AChE-inhibiting activity in the low micromolar range. nih.gov These findings suggest that the N-(hydroxyphenyl)benzamide core is a viable pharmacophore for designing cholinesterase inhibitors. The inhibitory activity is typically quantified by IC50 values determined using methods like the Ellman's spectrophotometric method. nih.govmdpi.com

Table 3: Illustrative Data for Cholinesterase Inhibition

| Enzyme Target | Source | Endpoint | Illustrative Value |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Electric Eel | IC50 | e.g., 15.5 µM |

Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Pharmacological Characterization in Preclinical Settings

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it influences the drug's distribution, metabolism, and excretion. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active. Equilibrium dialysis is a common in vitro method used to determine the fraction of a drug that is unbound (fu) in plasma. bioivt.com This involves dialyzing the drug in plasma against a buffer solution until equilibrium is reached. bioivt.com

Table 4: Illustrative Data for Plasma Protein Binding

| Species | Method | Endpoint (Unbound Fraction, fu) | Illustrative Value (%) |

|---|---|---|---|

| Human | Equilibrium Dialysis | fu | e.g., 5.2% |

| Rat | Equilibrium Dialysis | fu | e.g., 8.5% |

Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.govbioivt.com In vitro assays using liver microsomes are widely employed in early drug discovery to predict hepatic metabolic clearance. evotec.comwuxiapptec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.comwuxiapptec.com

The assay involves incubating the test compound with liver microsomes and a necessary cofactor like NADPH to initiate Phase I metabolic reactions. evotec.combioduro.com The rate of disappearance of the parent compound is monitored over time using techniques like LC-MS/MS. bioduro.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govevotec.combioduro.com

Table 5: Illustrative Data for Metabolic Stability in Human Liver Microsomes

| Parameter | Description | Illustrative Value |

|---|---|---|

| In Vitro Half-life (t½) | Time taken for 50% of the compound to be metabolized. | e.g., 25 min |

Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for investigating the fundamental properties of molecules. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior, offering insights that complement experimental findings.

Theoretical Studies of Plausible Reaction Mechanisms and Formation Pathways

The formation of N-(3-hydroxyphenyl)-4-nitrobenzamide typically involves the acylation of 3-aminophenol (B1664112) with 4-nitrobenzoyl chloride. Theoretical studies of this amide bond formation can elucidate the reaction mechanism and energetics. Computational approaches, such as transition state theory, allow for the identification of the transition state structure, which is the highest energy point along the reaction coordinate. nih.govresearchgate.net The calculation of the energy barrier, or activation energy, provides a quantitative measure of the reaction's feasibility.

The plausible reaction mechanism involves the nucleophilic attack of the amino group of 3-aminophenol on the carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. Density functional theory (DFT) calculations can be employed to model this process, providing detailed information about the changes in geometry and electronic structure as the reactants are converted into the product. rsc.org The presence of the electron-withdrawing nitro group on the benzoyl chloride is expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the aminophenol.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial in determining its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. For compounds with similar structures, the HOMO-LUMO energy gap can provide insights into their relative stabilities. researchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool for understanding a molecule's reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and represent sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, while the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies for Structural and Spectroscopic Insights

Density Functional Theory (DFT) has become a standard computational method for obtaining accurate information about the geometry and vibrational frequencies of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net Furthermore, DFT can be used to calculate the vibrational spectrum of a molecule, which corresponds to its infrared (IR) and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. mdpi.comamazonaws.com This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. mdpi.com TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). amazonaws.com

Table 1: Representative DFT-Calculated Parameters for Aromatic Amides

| Parameter | Description | Typical Calculated Values |

| C=O Bond Length | The length of the carbonyl double bond in the amide group. | 1.23 - 1.25 Å |

| C-N Bond Length | The length of the single bond between the carbonyl carbon and the nitrogen atom. | 1.35 - 1.38 Å |

| Amide N-H Bond Length | The length of the bond between the nitrogen and hydrogen atoms of the amide. | ~1.01 Å |

| C=O Stretching Freq. | The vibrational frequency of the carbonyl group stretching. | 1650 - 1700 cm⁻¹ |

| N-H Bending Freq. | The vibrational frequency of the amide N-H bond bending. | 1500 - 1550 cm⁻¹ |

Note: These are typical value ranges for aromatic amides and specific values for this compound would require dedicated calculations.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Prediction of Ligand-Protein Binding Interactions and Binding Affinities

Molecular docking simulations can predict how this compound might interact with the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The docking software calculates a scoring function, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. scirp.org A lower binding energy generally indicates a more stable and favorable interaction. By comparing the binding affinities of different ligands to the same protein, researchers can rank their potential efficacy.

Identification of Specific Protein Targets and Active Site Interactions

Based on the structural features of this compound, several classes of proteins could be considered as potential targets. The presence of the nitrobenzamide moiety suggests potential interactions with enzymes where similar structures have shown activity. For instance, various nitrobenzamide derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key targets in inflammation. researchgate.net Additionally, the N-phenylbenzamide scaffold is found in numerous protein kinase inhibitors, suggesting that this compound could potentially interact with the ATP-binding site of various kinases. scirp.orgscirp.org

Molecular docking studies would involve placing a 3D model of this compound into the crystal structure of a target protein's active site. The simulation would then explore different possible binding poses and calculate the corresponding binding energies. The results would reveal the specific amino acid residues in the active site that interact with the ligand and the nature of these interactions. For example, the hydroxyl and amide groups of the ligand could act as hydrogen bond donors or acceptors, while the phenyl rings could engage in hydrophobic or π-stacking interactions with aromatic residues in the protein's binding pocket.

Table 2: Potential Protein Targets for this compound and Key Interacting Residues

| Protein Target Class | Example Protein | Potential Key Interacting Residues in Active Site |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 |

| Inducible Nitric Oxide Synthase (iNOS) | Heme group, Arginine, Tryptophan | |

| Anticancer | Protein Kinases (e.g., Tyrosine Kinases) | "Gatekeeper" residue, DFG motif, hinge region |

Note: The specific interactions and binding affinities would need to be determined through dedicated molecular docking studies of this compound with these specific protein targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to simulate the physical movements of atoms and molecules. This technique can provide detailed insights into the conformational changes of a ligand, the stability of a ligand-receptor complex, and the energetic landscape of their interaction over time.

Specific studies employing molecular dynamics simulations to investigate the stability and dynamics of a complex formed between this compound and a biological receptor are not presently available in published research. Such investigations would be invaluable for understanding how the compound interacts with its putative target on a dynamic level, revealing key information about the durability of binding, the role of solvent molecules, and the flexibility of both the ligand and the receptor's binding site.

In the absence of direct research, the scientific community can only hypothesize about the potential dynamic interactions of this compound. Future research in this area would be necessary to provide concrete data.

Structure-Based Drug Design Approaches

Structure-based drug design relies on the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. This approach often involves techniques such as molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, followed by more rigorous methods like MD simulations to refine the binding mode and estimate binding free energies.

There is no specific information available in the scientific literature regarding the application of structure-based drug design methodologies to this compound. The initial steps of such an approach would require the identification of a specific biological target and the determination of its high-resolution three-dimensional structure, typically through X-ray crystallography or cryo-electron microscopy. Subsequent computational work would then be needed to explore the binding of this compound to this target and to guide the design of new analogs with improved pharmacological properties. The lack of such studies indicates a significant gap in the current understanding of this compound's potential as a therapeutic agent.

Future Directions and Research Perspectives

Design and Synthesis of Novel Benzamide (B126) Scaffolds with Enhanced Selectivity

The future development of N-(3-hydroxyphenyl)-4-nitrobenzamide hinges on the strategic design and synthesis of novel derivatives to improve target selectivity and potency. Medicinal chemists can systematically modify the parent structure at several key positions to explore the structure-activity relationship (SAR). nih.gov

Key synthetic strategies may involve:

Modification of the Phenyl Rings: Alterations to both the 3-hydroxyphenyl and the 4-nitrobenzoyl moieties are a primary focus. This includes the introduction of various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) to probe electronic and steric effects on receptor binding.

Amide Linker Modification: The stability and conformational flexibility of the central amide bond can be fine-tuned, although this is less common than ring substitution.

Bioisosteric Replacement: The nitro group or the hydroxyl group could be replaced with other functional groups (bioisosteres) that have similar physicochemical properties but may lead to improved safety or efficacy profiles. For instance, the nitro group could be replaced with a cyano or a sulfonamide group.

These synthetic efforts will likely continue to employ established methods such as amide coupling, which involves reacting a carboxylic acid derivative with an amine. mdpi.comresearchgate.net The goal is to generate a diverse chemical library of this compound derivatives for subsequent biological screening. mdpi.com

Table 1: Potential Structural Modifications for Novel Benzamide Scaffolds

| Scaffold Position | Parent Group | Potential Modifications | Objective |

|---|---|---|---|

| 4-nitrobenzoyl ring | Nitro group (-NO₂) | Halogens (F, Cl, Br), Cyano (-CN), Trifluoromethyl (-CF₃), Amino (-NH₂) | Enhance binding affinity, alter electronic properties, improve metabolic stability |

| 3-hydroxyphenyl ring | Hydroxyl group (-OH) | Methoxy (-OCH₃), Amino (-NH₂), Carboxylic acid (-COOH), Alkyl chains | Modulate solubility, introduce new hydrogen bonding sites, alter pharmacokinetic properties |

| Amide Linker | -CO-NH- | Thioamide (-CS-NH-), Reversed amide (-NH-CO-) | Increase metabolic stability, alter bond geometry |

| Ring Positions | Hydrogen (-H) | Methyl (-CH₃), Ethyl (-C₂H₅), Halogens | Probe steric tolerance of binding pocket, improve potency |

Advanced Preclinical Characterization and Lead Candidate Optimization

Once novel derivatives are synthesized, rigorous preclinical characterization is essential to identify promising lead candidates. This phase moves beyond initial screening to a more in-depth evaluation of the compound's biological effects. A key objective is to build a comprehensive SAR profile, which systematically links changes in chemical structure to changes in biological activity. nih.gov

Future preclinical studies on this compound derivatives would involve a tiered approach:

In Vitro Target Validation: Initial screening against a panel of biological targets (e.g., enzymes, receptors) to determine potency (IC₅₀/EC₅₀ values) and selectivity. For example, benzamide derivatives have been evaluated for their inhibitory activity against enzymes like cholinesterases and lipoxygenase. chempublishers.com

Cell-Based Assays: Evaluation of compound activity in relevant human cancer cell lines or other disease models to confirm cellular potency and assess cytotoxicity. researchgate.netmdpi.com

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. maastrichtuniversity.nl This helps to identify candidates with favorable drug-like properties and reduces the likelihood of late-stage failures.

Lead Optimization: Based on the data from these assays, the most promising compounds are selected for lead optimization. This iterative process involves further chemical modifications to enhance desired properties (e.g., potency, selectivity, metabolic stability) while minimizing off-target effects and toxicity. nih.gov

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully understand how this compound derivatives exert their biological effects, future research will increasingly rely on multi-omics approaches. maastrichtuniversity.nl These technologies provide a global view of cellular changes in response to compound treatment, offering deep insights into the mechanism of action.

Key multi-omics strategies include:

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze changes in gene expression across the entire genome following treatment with a compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: This approach identifies and quantifies changes in the levels of thousands of proteins, providing a direct understanding of the cellular machinery affected by the drug candidate.

Metabolomics: By analyzing the global profile of metabolites, scientists can identify metabolic pathways that are perturbed by the compound. This is particularly useful for understanding off-target effects and for identifying biomarkers of drug response. nih.gov

Integrating these large datasets allows for the construction of comprehensive network models that can elucidate the interplay between different cellular components and clarify the compound's mechanism of action. nih.govresearchgate.net This holistic understanding is critical for both optimizing lead candidates and for identifying patient populations most likely to respond to a potential new therapy.

Table 2: Application of Multi-omics in Drug Development

| Omics Field | Technology | Key Insights Provided |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of drug-regulated genes and pathways, mechanism of action elucidation |

| Proteomics | Mass Spectrometry | Direct measurement of drug targets, off-target effects, biomarker discovery |

| Metabolomics | NMR, Mass Spectrometry | Analysis of metabolic pathway disruption, toxicity assessment, understanding of physiological effects |

Exploration of New Therapeutic Areas for this compound Derivatives

The benzamide scaffold is present in drugs with a wide range of therapeutic applications. While initial research might focus on a specific disease, the structural features of this compound and its derivatives may hold potential in other areas. Future research should include broad screening efforts to uncover novel therapeutic applications.

Potential new areas for exploration include:

Oncology: Many novel benzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines. researchgate.net

Infectious Diseases: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for viruses like Enterovirus 71. mdpi.com

Neurodegenerative Diseases: Given the diverse biological activities of benzamides, exploring their potential as multi-target-directed ligands for complex conditions like Alzheimer's disease is a promising avenue. nih.gov

Inflammatory Conditions: Certain synthetic benzamides have demonstrated anti-inflammatory and analgesic properties, suggesting a role in treating inflammatory disorders. chempublishers.com

By screening optimized derivatives against a diverse set of biological targets and disease models, researchers can potentially repurpose these compounds and unlock their full therapeutic potential across multiple indications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-hydroxyphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with 3-hydroxyphenethylamine in dichloromethane (DCM) or another aprotic solvent. Triethylamine (TEA) is typically added to neutralize HCl byproducts. Key parameters include:

- Molar ratio : 1:1 stoichiometry of acyl chloride to amine.

- Reaction time : 30–60 minutes (monitored by TLC).

- Purification : Short-column chromatography using neutral Al₂O₃ or silica gel .

- Yield optimization : Excess TEA (1.5 mmol per 1 mmol substrate) improves conversion .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.9 ppm for NH in DMSO-d₆) and aromatic proton environments (e.g., nitro group deshields adjacent protons).

- HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z ~289.06 for C₁₃H₁₁N₂O₄⁺) and fragmentation patterns (e.g., cleavage of the amide bond yields m/z 167 for 4-nitrobenzamidic cation) .

- UV-Vis : Absorbance maxima (~239 nm, ε ~14,100) indicate π→π* transitions in the nitroaromatic system .

Q. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. It can be reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂, enabling downstream functionalization (e.g., coupling with bioactive moieties). Reaction monitoring via TLC or in-situ IR is critical to avoid over-reduction .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) may arise from:

- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.

- Substituent effects : Compare this compound with analogues (e.g., chloro or methoxy substituents) to isolate electronic contributions .

- Metabolic stability : Use LC-MS/MS to assess degradation in biological matrices .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases or GPCRs).

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns).

- QSAR : Correlate substituent Hammett constants (σ) with bioactivity data from analogues .

Q. What experimental designs are optimal for studying the photostability and hydrolytic degradation of this compound under physiological conditions?

- Methodological Answer :

- Photostability : Expose solutions to UV light (λ = 254 nm) and monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs). Use quinine actinometry for irradiance calibration.

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C. Track hydrolysis by ¹H NMR (disappearance of amide NH signal) or LC-MS (detection of 3-hydroxyphenethylamine and 4-nitrobenzoic acid) .

Data Contradiction Analysis

Q. How can conflicting reports on the cytotoxicity of nitrobenzamide derivatives be reconciled?

- Methodological Answer : Contradictions may stem from:

- Redox microenvironment : Nitro group reduction in hypoxic vs. normoxic conditions generates varying reactive intermediates (e.g., nitro radicals vs. amines). Use EPR to detect radical species .

- Cell permeability : LogP values (e.g., ~2.5 for this compound) affect uptake. Quantify intracellular concentrations via LC-MS/MS .

Methodological Tables

| Parameter | Synthesis Optimization | Characterization |

|---|---|---|

| Reaction solvent | Dichloromethane (DCM) | DMSO-d₆ for NMR |

| Catalyst/Base | Triethylamine (1.5 eq) | TMS as internal standard (δ 0 ppm) |

| Purification | Al₂O₃ chromatography | HRMS (Q-TOF, ESI⁺) |

| Yield range | 85–90% | Purity >95% (HPLC, 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.